molecular formula C12H13F3O2 B2877322 2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid CAS No. 1439900-08-9

2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2877322
CAS No.: 1439900-08-9
M. Wt: 246.229
InChI Key: BTNAJJCQPRTWGY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase . This suggests that it may interact with enzymes and proteins involved in these processes.

Cellular Effects

Given its role in the synthesis of enzyme inhibitors , it may influence cell function by modulating the activity of these enzymes

Molecular Mechanism

It is known to participate in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase . This suggests that it may exert its effects at the molecular level through binding interactions with these enzymes, potentially leading to their inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be stable at room temperature and gradually decomposes under high temperature or light exposure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps. One common method includes the reaction of trifluoromethylphenyl bromide with a suitable Grignard reagent, followed by the addition of a propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. Post-reaction purification steps, such as recrystallization or chromatography, are used to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its trifluoromethyl group significantly influences its physical properties, making it valuable in various specialized applications .

Properties

IUPAC Name

2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-11(2,10(16)17)7-8-5-3-4-6-9(8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNAJJCQPRTWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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